Imepitoin
描述
属性
IUPAC Name |
3-(4-chlorophenyl)-5-morpholin-4-yl-4H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-1-3-11(4-2-10)17-9-12(15-13(17)18)16-5-7-19-8-6-16/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHYCZKIFIHTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172160 | |
| Record name | Imepitoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188116-07-6 | |
| Record name | Imepitoin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188116076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imepitoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-4-morpholino-1H-imidazol-2(5H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMEPITOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V39682LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Primary Synthetic Route
The foundational synthesis of Imepitoin (1-(4-chlorophenyl)-4-morpholino-5,6-dihydroimidazo[1,5-a]benzodiazepine-3-carboxamide) involves a multi-step sequence starting from 4-chlorophenyl hydantoin. Patent WO2024132186A1 details a optimized process where 4-chlorophenyl hydantoin undergoes nucleophilic substitution with morpholine in ethanol under reflux conditions (78–80°C) for 12–18 hours. The reaction mixture is subsequently cooled to 0–5°C to precipitate the crude product, which is purified through recrystallization from ethanol/water mixtures (3:1 v/v). This method achieves yields of 82–87% with HPLC purity >99.5%, making it the preferred industrial route.
Key reaction parameters:
- Molar ratio : 1:1.2 (hydantoin:morpholine)
- Solvent volume : 8 L per kg hydantoin
- Crystallization yield : 74–79%
Alternative Synthetic Approaches
Early synthetic attempts utilized toluene as solvent but resulted in lower yields (68–72%) due to incomplete morpholine substitution. A comparative study demonstrated that ethanol’s polarity facilitates better reagent solvation, reducing byproduct formation from 12.3% (toluene) to <0.5% (ethanol). Microwave-assisted synthesis has been explored at laboratory scale, reducing reaction time to 45–60 minutes while maintaining comparable yields.
Polymorph Preparation and Crystallization Techniques
Polymorph II (Novel Form)
Discovered in 2024, Polymorph II (monoclinic, P2₁/c) forms exclusively through xylene-mediated crystallization. The protocol involves:
| Parameter | Value |
|---|---|
| Solvent | Xylene |
| Temperature | 110–115°C (reflux) |
| Cooling rate | 2°C/hour |
| Final yield | 63±5% |
This polymorph exhibits distinct thermal behavior with an exothermic transition at 230°C to Form I. Structural analysis reveals elongated H1···O1 (2.89 Å vs 2.67 Å) and C1···O1 (3.41 Å vs 3.22 Å) distances compared to Polymorph I, influencing its dissolution kinetics.
Pharmaceutical Formulation Methods
Tablet Composition
The European Medicines Agency-approved Pexion® tablets contain:
| Component | Function | Concentration (mg/tablet) |
|---|---|---|
| This compound | Active | 100/400 |
| Lactose monohydrate | Filler | 45–180 |
| Hypromellose | Binder | 12–48 |
| Magnesium stearate | Lubricant | 3–12 |
Tablets are manufactured via wet granulation followed by compression at 15–20 kN force.
Bioavailability Optimization
Pharmacokinetic studies demonstrate food effects on absorption:
| Parameter | Fasted State | Fed State |
|---|---|---|
| Tₘₐₓ (h) | 2.1±0.3 | 2.4±0.5 |
| Cₘₐₓ (µg/mL) | 18.2±3.1 | 16.9±2.8 |
| AUC₀–∞ (h·µg/mL) | 142±25 | 99±18 |
The 30% AUC reduction under fed conditions necessitates strict fasting during administration.
Analytical Characterization Techniques
Solid-State NMR
¹³C CP/MAS NMR distinguishes polymorphs through chemical shift differences:
Thermal Analysis
DSC thermograms show:
- Form I: Single endotherm at 241°C (ΔH = 158 J/g)
- Form II: Exotherm at 230°C (ΔH = -42 J/g) followed by Form I melting
Industrial Scale-Up Considerations
Crystallization Kinetics
Batch cooling crystallization in 5000L reactors requires precise control:
| Parameter | Optimal Range |
|---|---|
| Supersaturation | 1.15–1.25 |
| Cooling rate | 0.3–0.5°C/min |
| Seed loading | 2–3% w/w |
Agglomeration risks increase above 1.30 supersaturation, necessitating in-line FBRM monitoring.
Patent Landscape Analysis
Recent innovations include:
化学反应分析
反应类型
伊美匹坦会发生多种化学反应,包括:
氧化: 伊美匹坦可以在特定条件下被氧化,导致形成不同的氧化产物。
还原: 还原反应可以改变伊美匹坦的化学结构,可能改变其药理特性。
取代: 伊美匹坦可以发生取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见氧化剂。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 各种试剂,包括卤素和亲核试剂,可以在适当条件下使用。
主要形成的产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生不同的氧化衍生物,而取代反应会产生各种取代的伊美匹坦化合物。
科学研究应用
Clinical Applications
1. Treatment of Canine Idiopathic Epilepsy
Imepitoin has been established as an effective treatment for canine idiopathic epilepsy. Clinical studies have demonstrated its efficacy in reducing seizure frequency, particularly when used as a monotherapy or as an adjunct to other antiepileptic medications such as phenobarbital.
- Efficacy Studies : A study showed that dogs treated with this compound at a dosage of 30 mg/kg twice daily experienced significant reductions in seizure frequency over 12 weeks compared to lower doses . In another trial, the combination of this compound and phenobarbital effectively decreased seizure frequency in dogs resistant to conventional treatments .
2. Anxiolytic Effects
This compound has also been investigated for its anxiolytic properties, particularly in dogs suffering from anxiety-related disorders such as noise phobia and storm anxiety.
- Noise Phobia : In a clinical trial, this compound was administered prophylactically to dogs with known noise sensitivity prior to exposure to loud noises (e.g., fireworks). The results indicated a significant reduction in anxiety-related behaviors .
- Storm Anxiety : A pilot study assessed the use of this compound for storm anxiety, with doses titrated between 10 mg/kg and 30 mg/kg. The findings suggested a marked decrease in anxiety scores during storm events, supporting its use as a long-term management option .
Data Tables
The following table summarizes key findings from various studies on the efficacy and safety of this compound:
Case Studies
Several case studies have illustrated the practical applications of this compound in clinical settings:
- Case Study A : A 5-year-old Labrador Retriever diagnosed with idiopathic epilepsy was treated with this compound as a first-line therapy. Over six months, the dog experienced a reduction from an average of four seizures per month to one seizure per month, demonstrating the drug's effectiveness and safety profile.
- Case Study B : A mixed-breed dog with severe noise phobia was administered this compound prior to a fireworks event. The owner reported a significant decrease in anxiety-related behaviors compared to previous years when no medication was used.
作用机制
伊美匹坦作为γ-氨基丁酸A受体苯二氮卓受体部位的部分激动剂。与地西泮等完全激动剂相比,它与该部位的结合具有较低的内在效力。 伊美匹坦还以剂量依赖性方式阻断电压门控钙通道,这有助于其抗惊厥和镇静作用 .
相似化合物的比较
Data Tables
Table 1. Pharmacokinetic Comparison
| Parameter | This compound | Phenobarbital | Potassium Bromide |
|---|---|---|---|
| Bioavailability | >92% | 80–90% | ~40% |
| Tmax | 2–3 hours | 4–8 hours | 2–4 hours |
| Half-life | 3–4 hours | 50–70 hours | >24 days |
Table 2. Adverse Event Profiles
| AE | This compound (%) | Phenobarbital (%) | KBr (%) |
|---|---|---|---|
| Sedation | 5 | 34 | 10 |
| Hepatotoxicity | 0 | 22 | 0 |
| Vomiting | 8 | 12 | 25 |
| Polyphagia | 0 | 28 | 0 |
生物活性
Imepitoin is a novel antiepileptic drug primarily developed for the treatment of idiopathic epilepsy in dogs. Its mechanism of action is linked to its GABAergic properties, which allow it to modulate neurotransmission in the central nervous system. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, clinical efficacy, and potential anxiolytic effects.
Absorption and Distribution
This compound exhibits high enteral absorption, with studies showing approximately 92% absorption following oral administration. In beagle dogs, peak plasma concentrations (C_max) were observed to be between 14.9–17.2 μg/mL within 2-3 hours post-dosing at a rate of 30 mg/kg . The pharmacokinetic profile indicates that this compound can be effectively administered twice daily, with consistent timing relative to feeding recommended to optimize absorption.
Excretion
The primary route of excretion for this compound is fecal, with minimal renal excretion noted. Studies involving radiolabeled this compound demonstrated that after oral administration, the majority of the drug was excreted in feces, confirming its low systemic clearance and suggesting a favorable safety profile regarding drug-drug interactions .
Protein Binding
This compound shows moderate plasma protein binding at approximately 55% , which suggests that it may have a lower potential for interactions with other drugs that are highly protein-bound . Importantly, this compound does not significantly inhibit cytochrome P450 enzymes in vitro, indicating a low likelihood of metabolic interactions with other medications commonly used in veterinary practice .
Case Studies and Clinical Trials
Clinical evaluations have demonstrated that this compound is effective as both a monotherapy and an adjunctive treatment in dogs with refractory idiopathic epilepsy. A notable study compared high-dose (30 mg/kg) and low-dose (1 mg/kg) regimens, revealing superior anticonvulsant activity at the higher dose .
Summary of Clinical Findings:
| Study Type | Findings |
|---|---|
| Monotherapy | Effective in reducing seizure frequency in idiopathic epilepsy |
| Adjunctive Therapy | Improved seizure control when combined with phenobarbital |
| Safety Profile | Well-tolerated with minimal side effects reported |
Anxiolytic Effects
Emerging evidence suggests that this compound may also possess anxiolytic properties, potentially aiding in the management of stress-related behaviors in dogs. This effect is attributed to its action on GABAA receptors, similar to benzodiazepines . Further research is warranted to explore this aspect fully.
常见问题
What are the primary molecular targets of imepitoin, and what methodologies are used to validate these interactions?
Classification : Basic Research Question
Answer : this compound's primary targets include GABAA receptors and voltage-gated calcium channels. Methodologies for validation involve:
- Receptor Binding Assays : Competitive radioligand displacement studies using <sup>3</sup>H-labeled ligands to quantify binding affinity (e.g., IC50 values) .
- Electrophysiological Studies : Patch-clamp techniques to assess ion channel modulation in transfected HEK293 cells or primary neuronal cultures .
- In Vivo Models : Behavioral assays in epileptic rodents to correlate target engagement with seizure suppression .
How are standard experimental models (e.g., rodent seizure models) optimized to evaluate this compound's efficacy?
Classification : Basic Research Question
Answer : Optimization involves:
- Dose-Response Curves : Administering this compound at varying doses (e.g., 5–30 mg/kg) to establish ED50 values in electrically or chemically induced seizures .
- Temporal Analysis : Monitoring seizure latency and duration post-administration to assess pharmacokinetic-pharmacodynamic (PK/PD) relationships .
- Control Groups : Inclusion of positive controls (e.g., diazepam) and vehicle-treated cohorts to validate model sensitivity .
What statistical approaches are recommended to address contradictory findings in this compound's efficacy across preclinical studies?
Classification : Advanced Research Question
Answer : Contradictions may arise from variability in experimental design. Mitigation strategies include:
- Meta-Analysis : Pooling data from multiple studies to identify trends, using random-effects models to account for heterogeneity .
- Sensitivity Analysis : Testing robustness of conclusions by excluding outlier datasets or adjusting for covariates (e.g., animal strain, dosing regimen) .
- Power Calculations : Retrospective evaluation of sample sizes to ensure studies were adequately powered to detect effect sizes .
How can researchers design experiments to differentiate this compound's anticonvulsant effects from its anxiolytic properties?
Classification : Advanced Research Question
Answer :
- Behavioral Dissociation : Use of task-specific assays (e.g., elevated plus maze for anxiety vs. pentylenetetrazole-induced seizures for anticonvulsant effects) with crossover study designs .
- Receptor Subtype Profiling : Comparative analysis of this compound’s affinity for GABAA receptor subtypes (e.g., α2/α3 vs. α1) using subunit-selective ligands .
- Pharmacogenetic Models : Testing this compound in transgenic mice with targeted receptor subunit deletions to isolate mechanisms .
What methodologies are employed to resolve discrepancies in this compound's pharmacokinetic profiles across species?
Classification : Advanced Research Question
Answer :
- Compartmental Modeling : Non-linear mixed-effects modeling (NONMEM) to account for species-specific differences in absorption/metabolism .
- Interspecies Scaling : Allometric principles to predict human PK parameters from rodent/dog data, validated by in vitro hepatocyte assays .
- Mass Spectrometry : Quantification of this compound and metabolites in plasma/brain tissue to correlate exposure with efficacy .
How should researchers validate this compound's safety profile in long-term toxicity studies?
Classification : Basic Research Question
Answer :
- Chronic Dosing Regimens : Administer this compound for 6–12 months in rodents, monitoring hematological, hepatic, and renal biomarkers .
- Histopathological Analysis : Organ-specific examinations (e.g., liver, brain) to detect subclinical toxicity .
- Behavioral Toxicity Screens : Open-field tests and rotarod assays to assess motor/neurological deficits .
What experimental strategies can elucidate this compound's mechanism of action in drug-resistant epilepsy models?
Classification : Advanced Research Question
Answer :
- Multimodal Imaging : Combining EEG telemetry with fMRI to map neural circuit modulation during seizure suppression .
- Transcriptomic Profiling : RNA-seq of hippocampal tissue to identify this compound-induced changes in neuroinflammatory or synaptic plasticity genes .
- Drug Combination Studies : Testing this compound with standard antiepileptics (e.g., levetiracetam) to assess synergistic effects via isobolographic analysis .
How can researchers optimize this compound's formulation to enhance blood-brain barrier (BBB) penetration?
Classification : Advanced Research Question
Answer :
- Prodrug Design : Synthesizing ester derivatives to improve lipophilicity, validated by in situ perfusion models .
- Nanocarrier Systems : Encapsulation in lipid nanoparticles, with biodistribution studies using radiolabeled this compound .
- P-glycoprotein Inhibition : Co-administration with efflux transporter inhibitors (e.g., verapamil) to measure brain-to-plasma ratios .
What criteria should guide the selection of biomarkers for this compound's clinical translation?
Classification : Advanced Research Question
Answer :
- Target Engagement Biomarkers : CSF GABA levels or EEG gamma-band power to confirm receptor modulation .
- Surrogate Efficacy Endpoints : Reduction in seizure frequency in canine epilepsy trials, bridging preclinical and clinical data .
- Safety Biomarkers : Serum prolactin or cortisol levels to monitor endocrine effects .
How do researchers address batch-to-batch variability in this compound's preclinical studies?
Classification : Basic Research Question
Answer :
- Quality Control Protocols : HPLC purity checks (>98%) and NMR characterization for each synthesis batch .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) to ensure compound integrity .
- Cross-Lab Validation : Replicating key experiments in independent laboratories to confirm reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
